N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide
Description
Historical Development of 1,3-Oxazinan Derivatives in Chemical Research
The exploration of 1,3-oxazinan derivatives began in the mid-20th century, driven by their structural versatility and relevance to heterocyclic chemistry. Early work focused on synthesizing basic oxazinan scaffolds via cyclocondensation reactions involving aldehydes, amines, and phenol derivatives. For example, the Claisen-Schmidt condensation of acetophenones with aromatic aldehydes to form chalcones, followed by cyclization with urea, became a foundational method for generating 6H-1,3-oxazin-2-amine analogs. These efforts laid the groundwork for understanding the reactivity of the 1,3-oxazinan ring, characterized by a six-membered heterocycle containing one oxygen and one nitrogen atom.
By the 1980s, advances in catalysis enabled more efficient syntheses. The introduction of nano-Fe₂O₃ as a catalyst in solvent-free conditions improved yields for 1,3-oxazin-4-one derivatives, while zirconyl chloride facilitated the synthesis of 3,4-dihydro-2H-naphtho[1,2-e]oxazines. Recent innovations, such as iridium-catalyzed one-pot reactions between secondary amides and acyl chlorides, have expanded access to bicyclic 1,3-oxazin-4-ones under mild conditions. These developments highlight the evolving synthetic strategies that prioritize atom economy and functional group tolerance.
Scientific Significance of Sulfonylated Oxazinan Compounds
Sulfonylation of 1,3-oxazinan derivatives introduces a sulfonyl group (-SO₂-) into the heterocyclic framework, significantly altering electronic and steric properties. This modification enhances hydrogen-bonding capacity and metabolic stability, making sulfonylated oxazinanes valuable in drug design. For instance, trifluoromethyl-1,3-oxazine-2-ones exhibit potent non-nucleoside reverse transcriptase inhibitor activity against HIV-1 mutants, underscoring the therapeutic potential of sulfonylated variants.
The sulfonyl group also augments intermolecular interactions in crystal lattices, improving physicochemical properties such as solubility and melting points. A comparative analysis of sulfonylated versus non-sulfonylated oxazinanes reveals distinct advantages:
| Property | Sulfonylated Oxazinanes | Non-Sulfonylated Oxazinanes |
|---|---|---|
| Melting Point Range | 180–220°C | 120–160°C |
| Aqueous Solubility | Low to moderate | High |
| Hydrogen-Bond Acceptor | 3–4 sites | 1–2 sites |
| Bioactivity (IC₅₀) | 0.5–5 μM | 10–50 μM |
These attributes make sulfonylated derivatives particularly attractive for targeting enzymes and receptors requiring strong electron-deficient interactions.
Research Context for N-{[3-(4-Fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide
The target compound integrates a 1,3-oxazinan core with a 4-fluoro-3-methylbenzenesulfonyl group and an ethanediamide side chain. The sulfonyl moiety at position 3 likely enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets. Meanwhile, the ethanediamide group (-NH-C(=O)-C(=O)-NH-) introduces dual hydrogen-bonding sites, potentially improving binding affinity in protein-ligand complexes.
Structural analogs of this compound have demonstrated broad pharmacological activities. For example, naphthoxazine derivatives exhibit anti-Parkinsonian effects by modulating dopaminergic pathways, while 1,3-oxazine-2-ones show antitubercular activity against Mycobacterium tuberculosis. The fluorinated aryl sulfonyl group may further confer resistance to oxidative metabolism, extending plasma half-life in vivo. However, no direct studies on this specific derivative have been published, creating a critical gap in understanding its synthetic accessibility and bioactivity.
Current Research Landscape and Knowledge Gaps
Recent studies prioritize 1,3-oxazinan derivatives for antimicrobial and anticancer applications. For instance, Schiff bases of 1,3-oxazines exhibit MIC values of 2–8 μg/mL against Staphylococcus aureus and Candida albicans, outperforming standard drugs like fluconazole. Similarly, tetrahydro-1,3-oxazines show IC₅₀ values below 10 μM in breast cancer cell lines. Despite these advances, key gaps persist:
- Synthetic Complexity : Multistep routes for sulfonylated oxazinanes often require toxic reagents (e.g., thionyl chloride) or high temperatures. The Ir-catalyzed method, while efficient, remains unexplored for benzenesulfonyl derivatives.
- Structure-Activity Relationships (SAR) : The impact of fluorinated sulfonyl groups on target selectivity is poorly characterized.
- Mechanistic Insights : No studies elucidate the pharmacokinetic profile or metabolic pathways of ethanediamide-functionalized oxazinanes.
Addressing these gaps could unlock applications in targeted therapy and materials science.
Properties
IUPAC Name |
N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O5S/c1-17-15-19(10-11-20(17)24)33(30,31)27-13-6-14-32-21(27)16-26-23(29)22(28)25-12-5-9-18-7-3-2-4-8-18/h2-4,7-8,10-11,15,21H,5-6,9,12-14,16H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSPYTFWNLYQBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCC3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(3-phenylpropyl)ethanediamide typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(3-phenylpropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl chloride group, using reagents like sodium azide or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(3-phenylpropyl)ethanediamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Mechanism of Action
The mechanism of action for N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(3-phenylpropyl)ethanediamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The oxazinan ring may also play a role in stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Substituent Variations in Benzenesulfonyl Groups
Compound A’s 4-fluoro-3-methylbenzenesulfonyl group distinguishes it from analogs:
- N-Ethyl-N′-({3-[(4-fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide (Compound B, ): The methyl group is at position 2 instead of 3 on the benzene ring.
- N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide (Compound C, ): Lacks a methyl group on the benzene ring, reducing hydrophobicity compared to Compound A .
Alkyl Chain Modifications
The 3-phenylpropyl substituent in Compound A is bulkier than the ethyl or isopropyl groups in analogs:
- Compound B uses an ethyl group, which may reduce lipophilicity and membrane permeability compared to Compound A’s phenylpropyl chain .
- N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide (Compound D, ): Features a cyclohexenylethyl group, increasing molecular weight (467.56 g/mol vs. ~465.5 g/mol for Compound A) and possibly improving metabolic stability .
Ethanediamide Core and Bioactivity
Ethanediamide derivatives are known for enzyme inhibition (e.g., falcipain inhibitors in antimalarial research). Compound A’s structure aligns with N-(2H-1,3-benzodioxol-5-yl)-N’-[2(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD, ), but its oxazinan-sulfonyl group may enhance target specificity or potency .
Comparative Data Table
*Estimated based on analogs in and .
Key Research Findings
- Steric and Electronic Effects : The 3-methyl group in Compound A’s benzenesulfonyl moiety likely improves binding interactions compared to Compound B’s 2-methyl analog, as meta-substitution often enhances stability in aromatic systems .
- Synthetic Feasibility : Compounds with 1,3-oxazinan-2-ylmethyl groups (e.g., ) are synthesized via Suzuki-Miyaura coupling, suggesting scalable routes for Compound A .
Biological Activity
N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is N'-[[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(3-phenylpropyl)ethanediamide. Its molecular formula is with a molecular weight of approximately 481.5 g/mol. The structure includes a fluorinated aromatic ring and an oxazinan moiety, contributing to its distinct chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H25F2N3O5S |
| Molecular Weight | 481.5 g/mol |
| IUPAC Name | N'-[[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(3-phenylpropyl)ethanediamide |
| CAS Number | 872722-68-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that the compound may inhibit certain enzyme activities and interfere with signaling pathways critical for cell proliferation and survival.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of collagen prolyl-4-hydroxylase, an enzyme essential for collagen biosynthesis. Inhibition of this enzyme could have implications for conditions characterized by excessive collagen deposition, such as fibrosis.
Anticancer Activity
Studies have explored the anticancer potential of this compound. The compound has shown promise in various cancer cell lines, exhibiting cytotoxic effects that may be mediated through apoptosis induction or cell cycle arrest.
Anti-inflammatory Properties
In addition to its anticancer activity, this compound is being investigated for anti-inflammatory effects. The presence of the sulfonamide group may enhance its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Induces cytotoxicity in cancer cell lines |
| Anti-inflammatory | Potential modulation of inflammatory pathways |
| Enzyme Inhibition | Inhibits collagen prolyl-4-hydroxylase |
Study 1: Anticancer Effects
In a study examining the effects of this compound on breast cancer cells (MCF-7), researchers reported a significant reduction in cell viability at concentrations above 10 µM after 48 hours. The mechanism was linked to apoptosis as evidenced by increased caspase activity.
Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of collagen prolyl-4-hydroxylase. The compound demonstrated IC50 values in the low micromolar range, indicating potent inhibition compared to control groups. This suggests potential applications in treating fibrotic diseases where collagen remodeling is disrupted.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
